5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde

Description

Chemical Identity and Nomenclature

This compound represents a distinct class of organofluorine compounds characterized by the systematic integration of three primary structural components: a benzaldehyde core, a pyrazole heterocycle, and a fluorine substituent. The compound's official International Union of Pure and Applied Chemistry name is 5-fluoro-2-pyrazol-1-ylbenzaldehyde, reflecting its structural hierarchy where the benzaldehyde serves as the primary framework. The Chemical Abstracts Service has assigned this compound the registry number 1015845-84-7, establishing its unique identity within the comprehensive chemical database system.

The nomenclature system for this compound follows established conventions for complex heterocyclic structures. The benzaldehyde designation indicates the presence of a benzene ring bearing an aldehyde functional group, while the numerical prefix "2-" specifies the position where the pyrazole ring system attaches to the benzene core. The pyrazole component, designated as "1H-pyrazol-1-yl," identifies both the heterocyclic nature of the substituent and its specific attachment point. The fluorine substitution at the 5-position of the benzene ring completes the structural description, creating a systematic name that precisely defines the molecular architecture.

Alternative nomenclature systems recognize this compound through various synonyms including benzaldehyde, 5-fluoro-2-(1H-pyrazol-1-yl)-, which emphasizes the benzaldehyde core structure. The compound also appears in chemical databases under the simplified designation 5-fluoro-2-(pyrazol-1-yl)benzaldehyde, demonstrating the flexibility of chemical naming conventions while maintaining structural clarity. These naming variations facilitate cross-referencing across different chemical databases and research publications, ensuring consistent identification regardless of the specific nomenclature system employed.

Molecular Structure and Composition

The molecular architecture of this compound encompasses a sophisticated arrangement of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the empirical formula C10H7FN2O. This composition yields a molecular weight of 190.17 grams per mole, positioning the compound within the intermediate molecular weight range typical of pharmaceutical intermediates and specialty chemicals. The structural complexity emerges from the integration of aromatic, heteroaromatic, and functional group components that collectively determine the compound's chemical and physical properties.

The benzene ring system forms the central scaffold, bearing an aldehyde group that introduces electrophilic character and potential for further chemical transformations. The aldehyde functionality, characterized by the carbonyl group directly attached to the aromatic system, creates a conjugated electronic environment that influences both the compound's reactivity and spectroscopic properties. The specific positioning of this functional group at the 1-position of the benzene ring establishes the fundamental framework for additional substitutions.

The pyrazole heterocycle attachment at the 2-position of the benzene ring introduces significant structural and electronic complexity. Pyrazole, a five-membered ring containing two nitrogen atoms, contributes both aromatic stability and potential coordination sites for metal complexation or hydrogen bonding interactions. The specific attachment through the 1-position of the pyrazole ring creates a direct carbon-nitrogen bond between the two ring systems, facilitating electronic communication and potentially influencing the overall molecular reactivity profile.

Table 1: Molecular Properties of this compound

The fluorine substitution at the 5-position introduces unique electronic and steric characteristics that distinguish this compound from non-fluorinated analogues. Fluorine's exceptional electronegativity of 3.98 creates a significant electronic withdrawal effect, influencing both the electron density distribution throughout the aromatic system and the compound's overall polarity. The carbon-fluorine bond strength, averaging approximately 480 kilojoules per mole, contributes to enhanced thermal and chemical stability compared to other halogenated derivatives.

Historical Context in Organofluorine Chemistry

The development of this compound emerges from the broader historical evolution of organofluorine chemistry, a field that began in the early nineteenth century with foundational discoveries in fluorinated organic compounds. The historical trajectory of organofluorine chemistry commenced in 1835 when Dumas and colleagues successfully prepared methyl fluoride from dimethyl sulfate, marking the first documented synthesis of an organofluorine compound. This pioneering work established the fundamental principles for introducing fluorine atoms into organic molecular frameworks, laying the groundwork for subsequent developments in fluorinated aromatic systems.

The progression toward complex fluorinated heterocyclic compounds like this compound required significant advances in synthetic methodology and fluorination techniques. Alexander Borodin's contributions in 1862, particularly his work on nucleophilic halogen replacement reactions, provided crucial mechanistic insights that would later enable the efficient synthesis of fluorinated aromatic compounds. The development of the Schiemann reaction in 1927, which enabled direct fluorination of aromatic amines through diazonium salt intermediates, represented a critical advancement in the synthesis of fluoroaromatic compounds.

Industrial applications of organofluorine chemistry experienced dramatic expansion during World War II, driven by the Manhattan Project's requirements for uranium hexafluoride-resistant materials. This period witnessed the development of direct fluorination techniques using elemental fluorine, including the work by Bigelow and Fukuhara in 1941, who achieved the conversion of benzene to perfluorocyclohexane using copper gauze catalysis. These methodological advances established the technical foundation for contemporary fluorinated pharmaceutical and agricultural chemicals.

The emergence of fluorinated heterocyclic compounds in pharmaceutical applications reflects the recognition of fluorine's unique properties in biological systems. The carbon-fluorine bond's exceptional strength, approximately 1.5 times stronger than typical carbon-chlorine bonds, contributes to enhanced metabolic stability in drug molecules. Additionally, fluorine's small van der Waals radius of 1.47 angstroms, comparable to hydrogen's 1.2 angstroms, enables fluorine substitution without significant steric disruption while introducing profound electronic effects.

Position in Contemporary Chemical Research

Contemporary research applications of this compound demonstrate its significance across multiple domains of chemical science, particularly in pharmaceutical development, agricultural chemistry, and materials science. Current pharmaceutical research utilizes this compound as a key intermediate in the synthesis of various therapeutic agents, especially those targeting cancer and inflammatory diseases. The compound's unique structural properties, combining fluorinated aromatic systems with heterocyclic functionality, provide pharmaceutical chemists with valuable building blocks for drug discovery programs.

Agricultural chemistry applications represent another significant area of contemporary research, where this compound serves in the formulation of advanced agrochemicals. The incorporation of fluorinated heterocyclic structures in pesticide development reflects the agricultural industry's ongoing efforts to develop more selective and environmentally compatible crop protection agents. The compound's structural features enable the design of molecules with enhanced biological activity while potentially reducing environmental persistence compared to traditional chlorinated pesticides.

Materials science research has identified this compound as a valuable component in the development of novel polymers and coatings with improved durability and environmental resistance. The fluorinated aromatic structure contributes to enhanced thermal stability and chemical resistance, properties particularly valuable in high-performance materials applications. Contemporary polymer research explores the incorporation of fluorinated heterocyclic monomers to achieve specialized surface properties, including enhanced hydrophobicity and chemical inertness.

Table 2: Contemporary Research Applications of this compound

| Research Domain | Application Type | Specific Focus | Key Properties Utilized |

|---|---|---|---|

| Pharmaceutical Development | Therapeutic Intermediate | Cancer and Inflammatory Disease Targets | Fluorine Stability, Heterocyclic Reactivity |

| Agricultural Chemistry | Agrochemical Synthesis | Pesticide Development | Environmental Compatibility, Biological Activity |

| Materials Science | Polymer Development | High-Performance Coatings | Thermal Stability, Chemical Resistance |

| Analytical Chemistry | Detection Methods | Complex Mixture Analysis | Unique Spectroscopic Properties |

| Biochemical Research | Enzyme Studies | Inhibition and Binding Analysis | Molecular Recognition Elements |

Analytical chemistry research has embraced this compound as a valuable reagent for detection and quantification methodologies in complex chemical mixtures. The compound's distinctive spectroscopic properties, arising from the combination of fluorinated aromatic and heterocyclic components, enable selective detection methods with enhanced sensitivity and specificity. Contemporary analytical applications exploit these unique properties for trace-level analysis in environmental monitoring and pharmaceutical quality control.

Biochemical research applications focus on the compound's potential as a probe for studying enzyme inhibition and receptor binding mechanisms. The structural complexity of this compound provides multiple interaction sites for biological target recognition, enabling researchers to investigate structure-activity relationships in drug discovery programs. Current biochemical studies examine how the fluorine substitution pattern influences binding affinity and selectivity toward specific protein targets.

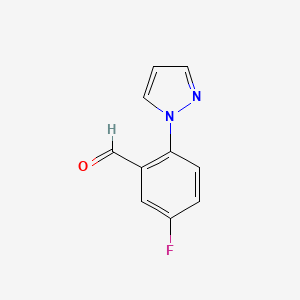

Structure

2D Structure

Propriétés

IUPAC Name |

5-fluoro-2-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-9-2-3-10(8(6-9)7-14)13-5-1-4-12-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXPRNAFNCMOAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650851 | |

| Record name | 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015845-84-7 | |

| Record name | 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Pyrazole Formation via Hydrazone Condensation

A well-documented approach involves the reaction of hydrazones derived from fluorinated benzaldehydes with phenacyl derivatives or substituted acetophenones, facilitating pyrazole ring closure.

Procedure: A solution of phenacyl bromide or ketone derivative is refluxed in ethanol, followed by the addition of the hydrazone of 5-fluoro-2-benzaldehyde. The mixture is refluxed for a defined period (typically 30 minutes to 1 hour).

Catalysts and Additives: Acid catalysts such as hydrochloric acid or sulfuric acid may be added to promote cyclization. Oxidants like iodine in DMSO can be used to enhance the reaction efficiency.

Purification: After completion, the reaction mixture is cooled, quenched with sodium thiosulfate if iodine is used, extracted with ethyl acetate, washed, dried, and purified by column chromatography.

Yield Optimization: Reaction conditions such as temperature, equivalents of reagents, and reaction time have been optimized to achieve yields ranging from 80% to over 90%.

Table 1. Optimization of Pyrazole Formation from Phenacyl Derivatives and Benzal Hydrazone

| Entry | Phenacyl Derivative | Equiv Hydrazone | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Phenacyl bromide | 1.2 | 0.5 | 30 |

| 4 | Phenacyl bromide | 1.4 | 0.5 | 92 |

| 6 | Substituted ketone | 1.4 | 0.5 | 86 |

Note: Higher yields were obtained when the hydrazone was added to a refluxing solution of the phenacyl derivative.

Cyclization of 5-Aminopyrazole Derivatives

An alternative method involves the preparation of 5-aminopyrazole intermediates followed by cyclization to yield the target compound.

-

- Selective dechlorination of nicotinic acid derivatives.

- Conversion to amides and subsequent reduction to nitriles.

- Cyclization with hydrazine hydrate under reflux in n-butanol.

Reaction Conditions: Use of palladium catalysts, triethylamine, and trifluoroacetic anhydride in solvents like dichloromethane and dioxane.

Outcome: This method affords 5-fluoro-1H-pyrazolo derivatives with high purity and yields close to quantitative (up to 99%).

Example: A 3.1 mmol scale reaction gave 99% yield of the fluoropyrazole aldehyde after purification.

Condensation Using Barium Hydroxide Catalysis

Another approach reported involves the condensation of 3-fluorobenzaldehyde with substituted acetophenones under basic conditions.

Procedure: Mixing 3-fluorobenzaldehyde and acetophenone derivatives in absolute ethanol under nitrogen atmosphere, followed by addition of barium hydroxide and refluxing at 70–80 °C for 4 hours.

Workup: Reaction completion is monitored by TLC and HPLC. The mixture is acidified with aqueous HCl, extracted with organic solvents, dried, and purified by column chromatography.

Yield: This method typically yields the target pyrazoline intermediates in 95–100% recovery, which can be further oxidized or modified to the pyrazole aldehyde.

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazone Condensation | Phenacyl bromide/ketone, hydrazone, HCl, reflux | 80–92 | High yield, simple setup | Requires purification by chromatography |

| Cyclization of Aminopyrazoles | Pd catalyst, trifluoroacetic anhydride, hydrazine hydrate | ~99 | Very high yield, scalable | Multi-step synthesis, requires catalysts |

| Barium Hydroxide Catalyzed Condensation | 3-Fluorobenzaldehyde, acetophenone, Ba(OH)2, reflux | 95–100 | High recovery, well-characterized | Longer reaction time, requires base handling |

The hydrazone condensation method benefits from adding the hydrazone to a refluxing ketone solution rather than at room temperature, significantly improving yields.

Use of trifluoroacetic anhydride in the cyclization step enhances the formation of the pyrazole ring by activating amide intermediates.

The barium hydroxide method provides a robust route for preparing fluorinated pyrazoline intermediates, which can be converted to the aldehyde form by oxidation.

Spectroscopic characterization (NMR, LC-MS) confirms the structure and purity of the synthesized 5-fluoro-2-(1H-pyrazol-1-yl)benzaldehyde, with typical proton NMR signals showing aromatic and pyrazole protons consistent with literature data.

The preparation of this compound is achieved effectively through hydrazone condensation with phenacyl derivatives, cyclization of aminopyrazole intermediates, or base-catalyzed condensation of fluorinated benzaldehydes and acetophenones. Each method offers distinct advantages in terms of yield, scalability, and operational simplicity. Optimization of reaction conditions such as temperature, reagent equivalents, and catalysts is critical to maximizing yield and purity. These methods are supported by detailed analytical data confirming the successful synthesis of the target compound.

Analyse Des Réactions Chimiques

5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux . Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde is a critical intermediate in the synthesis of pharmaceuticals targeting cancer and inflammatory diseases. Its unique structural properties, including the fluorine atom and pyrazole ring, enhance its biological activity and metabolic stability, making it a valuable building block for drug development.

Case Studies:

- Anti-Cancer Agents: Research indicates that derivatives of this compound exhibit potent anti-cancer activity. For example, modifications to the pyrazole moiety have led to compounds with improved selectivity for cancer cell lines.

- Anti-Inflammatory Drugs: The compound's ability to inhibit specific enzymes involved in inflammatory pathways has been documented, suggesting its utility in developing new anti-inflammatory medications.

Agricultural Chemistry

Agrochemical Formulations:

In agricultural research, this compound is utilized in formulating agrochemicals that enhance pest control efficacy. Its structural characteristics contribute to the development of pesticides that are both effective and environmentally friendly.

Impact on Crop Yield:

Studies show that formulations containing this compound can significantly improve crop yield and quality by effectively managing pest populations while minimizing harm to beneficial organisms.

Material Science

Development of Novel Materials:

The compound is explored for its potential in creating advanced materials such as polymers and coatings. Its unique chemical properties allow for the development of materials with enhanced durability and resistance to environmental factors.

Applications in Coatings:

Research indicates that incorporating this compound into coating formulations can result in products with better weather resistance and mechanical properties.

Analytical Chemistry

Reagent for Detection and Quantification:

In analytical chemistry, this compound serves as a valuable reagent for detecting and quantifying various substances within complex mixtures. Its reactivity allows for the development of sensitive analytical methods.

Examples of Usage:

- Chromatographic Techniques: Used in high-performance liquid chromatography (HPLC) for separating components in pharmaceutical formulations.

- Spectroscopic Analysis: Acts as a standard in spectroscopic methods to calibrate instruments for accurate measurements.

Biochemical Research

Studies on Enzyme Inhibition:

Researchers utilize this compound to investigate enzyme inhibition mechanisms and receptor binding interactions. This research contributes to a deeper understanding of biological pathways and drug interactions.

Significant Findings:

Studies have shown that this compound can inhibit specific enzymes linked to metabolic disorders, suggesting potential therapeutic applications beyond cancer and inflammation.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for anti-cancer and anti-inflammatory drugs | Potent activity against cancer cell lines |

| Agricultural Chemistry | Formulation of effective agrochemicals | Improved crop yield and quality |

| Material Science | Development of durable polymers and coatings | Enhanced weather resistance |

| Analytical Chemistry | Reagent for detection and quantification | Effective in HPLC and spectroscopic methods |

| Biochemical Research | Studies on enzyme inhibition and receptor binding | Potential therapeutic applications |

Mécanisme D'action

The mechanism of action of 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The pyrazole ring in the compound can donate and accept hydrogen bonds, allowing it to form intermolecular interactions with various biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs differ in substituent positions, halogenation, or functional group modifications. Key comparisons include:

Physicochemical Properties

- Reactivity : The aldehyde group facilitates condensation reactions (e.g., forming Schiff bases), while the pyrazole moiety can act as a ligand in coordination chemistry. Methyl-substituted analogs (e.g., 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde) exhibit reduced reactivity due to steric effects .

Commercial Availability

- Discontinued Status : CymitQuimica lists the compound as discontinued, while Fisher Scientific and Otto Chemie offer it through specialized programs .

- Analog Availability: 2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde (CAS 433920-90-2) is less commonly available, with suppliers like Shanghai Yuanye Bio-Technology Co., Ltd., highlighting niche demand .

Activité Biologique

5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential applications, supported by various studies and data tables.

Chemical Structure and Properties

This compound features a benzaldehyde moiety substituted with a pyrazole ring and a fluorine atom. Its molecular formula is , with a molecular weight of approximately 182.17 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which can improve bioavailability and interaction with biological targets.

Anticancer Activity

Compounds containing pyrazole rings have been extensively studied for their anticancer properties. Research indicates that derivatives of this compound may exhibit significant antiproliferative effects against various cancer cell lines. Notably, pyrazole derivatives have shown activity against lung, breast, and colorectal cancers.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 5.0 | |

| Compound B | A549 (Lung) | 10.0 | |

| Compound C | HCT116 (Colorectal) | 7.5 |

Studies have demonstrated that certain pyrazole derivatives can inhibit tumor growth in vivo, showcasing their potential as therapeutic agents in cancer treatment .

Anti-inflammatory Activity

This compound has also been reported to possess anti-inflammatory properties. Pyrazole-containing compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process.

Table 2: Anti-inflammatory Activity of Pyrazole Compounds

| Compound | COX Inhibition IC50 (µM) | Selectivity Index | Reference |

|---|---|---|---|

| Compound D | 0.01 (COX-2) | 344.56 | |

| Compound E | 5.40 (COX-1) | - |

The selectivity for COX-2 over COX-1 suggests that these compounds could be developed as safer anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional NSAIDs.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Studies indicate that these compounds can exhibit antibacterial and antifungal activities against various pathogens.

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |

|---|---|---|---|

| Compound F | Staphylococcus aureus | 0.025 | |

| Compound G | Escherichia coli | 0.0039 |

These findings highlight the potential use of pyrazole derivatives as antimicrobial agents in clinical settings.

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring followed by substitution reactions to introduce the fluorine atom and benzaldehyde moiety.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. For instance, its inhibitory effects on PARP enzymes have been linked to its anticancer properties, particularly in BRCA-mutant cells .

Q & A

Q. What are the recommended synthetic routes for preparing 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution (SNAr) between 2-fluoro-benzaldehyde derivatives and pyrazole. For example, heating 2-fluorobenzaldehyde with 1H-pyrazole in a polar aprotic solvent (e.g., DMF) at 150°C for 20 hours in the presence of K₂CO₃ as a base yields the product . Optimization steps include:

- Solvent Choice : DMF facilitates high-temperature reactions but may require thorough removal during workup.

- Reaction Monitoring : TLC (silica gel, ethyl acetate/hexane) is critical to track reaction progress.

- Purification : Extraction with ethyl acetate, washing with NH₄Cl to remove residual base, and drying over MgSO₄, followed by reduced-pressure solvent evaporation .

- Yield Enhancement : Adjusting stoichiometry (1:1.05 molar ratio of aldehyde to pyrazole) minimizes side products.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : The aldehyde proton appears as a singlet near δ 10.01 ppm. Pyrazole protons resonate as a multiplet between δ 7.3–8.0 ppm, while fluorine-induced splitting in the aromatic region (δ 6.7–7.6 ppm) confirms substitution patterns .

- ¹³C NMR : The aldehyde carbon appears at ~190 ppm. Fluorine coupling splits adjacent carbons (e.g., C-2 and C-6 in the benzaldehyde ring) .

- IR Spectroscopy : A strong C=O stretch near 1680–1700 cm⁻¹ confirms the aldehyde group .

Advanced Research Questions

Q. How can researchers resolve contradictions between elemental analysis and spectroscopic data for this compound?

- Methodological Answer : Discrepancies in nitrogen content (e.g., observed 7.5% vs. calculated 7.99% ) often arise from incomplete purification or hygroscopic by-products. Mitigation strategies include:

- Repurification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate pure product.

- Alternative Characterization : Use HRMS (High-Resolution Mass Spectrometry) to confirm molecular weight (e.g., [M+H]+ calculated for C₁₀H₈FN₂O: 191.0623) .

- Microanalysis Validation : Dry samples under vacuum (50°C, 24 hours) to remove residual solvents before CHN analysis.

Q. What strategies are effective for crystallizing this compound, and how does crystal packing influence its reactivity?

- Methodological Answer :

- Crystallization Solvents : Slow evaporation from ethanol or DCM/hexane mixtures produces X-ray-quality crystals. Avoid protic solvents if hydrogen bonding competes with π–π interactions .

- Crystal Packing Analysis : Weak intermolecular forces (e.g., C–H···π interactions between pyrazole and benzaldehyde rings) stabilize the structure. SHELX software (SHELXC/D/E) is recommended for solving and refining crystal structures .

- Reactivity Implications : Planar pyrazole rings (deviation <0.002 Å) enable π-stacking with catalytic surfaces, enhancing reactivity in cross-coupling reactions .

Q. How can researchers identify and characterize by-products formed during the synthesis of this compound?

- Methodological Answer : Common by-products include:

- Di-substituted Derivatives : Formed via over-alkylation (e.g., bis-pyrazole adducts). Monitor via HPLC (C18 column, acetonitrile/water gradient) .

- Oxidized Aldehydes : Detectable via TLC (higher Rf than the target compound) and confirmed by IR (absence of C=O stretch) .

- Mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation and limit reaction time to 20 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.